N'-methyl-N'-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine
Description
N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine is a complex organic compound featuring a combination of pyridine and pyrazine rings
Properties
IUPAC Name |
N'-methyl-N'-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-22(15-5-2-3-8-19-15)12-4-9-18-14-7-6-13-16(21-14)20-11-10-17-13/h2-3,5-8,10-11H,4,9,12H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOGOUOOJEBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=NC=CN=C2C=C1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrazine precursors, followed by their coupling through a series of condensation and substitution reactions.
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Step 1: Synthesis of Pyridine Precursor
Reagents: Pyridine-2-carboxylic acid, thionyl chloride, methanol.
Conditions: Reflux in methanol to form methyl pyridine-2-carboxylate.
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Step 2: Synthesis of Pyrazine Precursor
Reagents: 2,3-diaminopyrazine, acetic anhydride.
Conditions: Reflux in acetic anhydride to form N-acetyl-2,3-diaminopyrazine.
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Step 3: Coupling Reaction
Reagents: Methyl pyridine-2-carboxylate, N-acetyl-2,3-diaminopyrazine, sodium hydride.
Conditions: Stirring in dimethylformamide (DMF) at room temperature to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, mild heating.
Products: Oxidized derivatives with potential changes in the functional groups attached to the pyridine and pyrazine rings.
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, low temperatures.
Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
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Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Conditions: Room temperature to moderate heating.
Products: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Scientific Research Applications
N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine has diverse applications in scientific research:
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Chemistry:
- Used as a ligand in coordination chemistry.
- Acts as a building block for the synthesis of more complex molecules.
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Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with DNA and proteins.
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Medicine:
- Explored for its anticancer properties.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
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Industry:
- Utilized in the production of advanced materials.
- Applied in catalysis for various chemical reactions.
Mechanism of Action
The mechanism by which N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
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N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine:
- Unique due to its specific combination of pyridine and pyrazine rings.
- Exhibits distinct chemical reactivity and biological activity.
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Pyridine Derivatives:
- Often used in pharmaceuticals and agrochemicals.
- Similar in structure but may lack the pyrazine ring, altering their properties.
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Pyrazine Derivatives:
- Commonly found in flavorings and fragrances.
- Similar in structure but may lack the pyridine ring, affecting their applications.
Uniqueness
N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine stands out due to its dual aromatic ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as enzyme inhibition and receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
